CGS 25966 and CGS 27023A belong to a class of organic compounds known as hydroxamic acids, characterized by the presence of a hydroxamic acid functional group (-CO-NH-OH). [] These compounds are synthetic derivatives of broad-spectrum matrix metalloproteinase inhibitors (MMPIs). [] MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix (ECM) components, playing a crucial role in various physiological and pathological processes. []
The synthesis of fluorinated derivatives of CGS 25966 and CGS 27023A, designed for potential use as PET radioligands, is described in the literature. [] While the specific synthesis steps for the parent compounds are not detailed in this context, the fluorinated derivatives were synthesized through multi-step procedures involving the incorporation of fluorine atoms at specific positions on the molecule. [] This modification aimed to enable radiolabeling with the positron-emitter 18F for PET imaging. []
While the exact molecular structures of CGS 25966 and CGS 27023A are not explicitly provided in the analyzed papers, their structures can be inferred from the described fluorinated derivatives and their classification as hydroxamic acids. [] They feature a hydroxamic acid moiety linked to a substituted butanamide group. Notably, CGS 25966 includes a benzyl substituent, while CGS 27023A contains a 3-picolyl group. []
CGS 25966 and CGS 27023A function as MMPIs, primarily targeting MMP-2, MMP-8, MMP-9, and MMP-13. [] While their precise mechanism of action is not detailed in the reviewed papers, it likely involves binding to the catalytic zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity. [] This inhibition prevents the breakdown of ECM components, impacting processes such as angiogenesis, tumor invasion, and inflammation. []
The primary application of CGS 25966 and CGS 27023A, and particularly their fluorinated derivatives, lies in the development of PET radioligands for the molecular imaging of activated MMPs. [] By labeling these compounds with 18F, researchers aim to visualize and quantify MMP activity in vivo, enabling the study of MMP involvement in various diseases. [] This approach holds promise for the diagnosis, monitoring, and development of targeted therapies for conditions characterized by dysregulated MMP activity, such as cancer and inflammatory disorders. []
Disclaimer: This analysis is based on a limited number of scientific papers and may not represent an exhaustive review of all available information. Further research is recommended for a comprehensive understanding of N-hydroxy-2(R)-[-amino]-3-methyl-butanamide (CGS 25966), N-hydroxy-2(R)-[-amino]-3-methyl-butanamide (CGS 27023A) and related compounds.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2